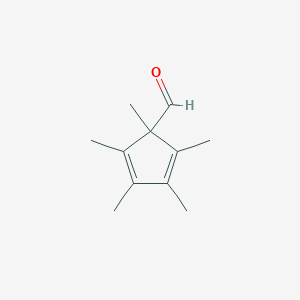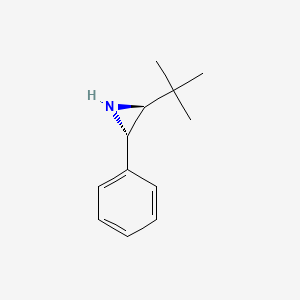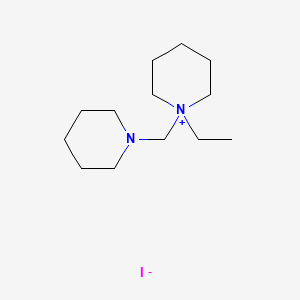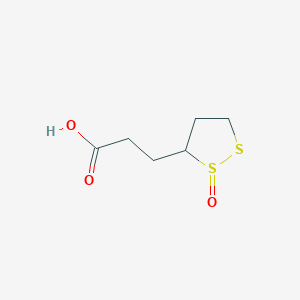
S-Metazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Metazocine: is an opioid analgesic related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and/or sigma receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Metazocine involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: S-Metazocine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: S-Metazocine is used in research to study the structure-activity relationships of opioid analgesics. Its unique structure provides insights into the design of new analgesics with improved therapeutic profiles .
Biology: In biological research, this compound is used to study the interactions between opioid receptors and their ligands. This helps in understanding the mechanisms of pain and addiction .
Medicine: this compound’s analgesic properties make it a subject of interest in pain management research. its side effects limit its clinical use .
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new analgesics. Its synthesis and reactions are studied to improve production methods and drug formulations .
Mécanisme D'action
S-Metazocine exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. These interactions result in significant analgesic effects but also cause dysphoric and hallucinogenic side effects .
Comparaison Avec Des Composés Similaires
Pentazocine: An opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: Another opioid analgesic related to pentazocine.
Cyclazocine: Known for its mixed agonist-antagonist action at opioid receptors.
Uniqueness: S-Metazocine is unique due to its specific structure and the balance of its agonist-antagonist actions at different opioid receptors. This balance contributes to its potent analgesic effects and its side effects, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
71780-68-2 |
|---|---|
Formule moléculaire |
C26H29NO5S |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;S-[(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] benzenecarbothioate |
InChI |
InChI=1S/C22H25NOS.C4H4O4/c1-15-20-13-17-9-10-18(25-21(24)16-7-5-4-6-8-16)14-19(17)22(15,2)11-12-23(20)3;5-3(6)1-2-4(7)8/h4-10,14-15,20H,11-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,20+,22+;/m0./s1 |
Clé InChI |
FBOLBXDDFDCXAF-MGOZJQFCSA-N |
SMILES isomérique |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)SC(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)SC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)

![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)

![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
